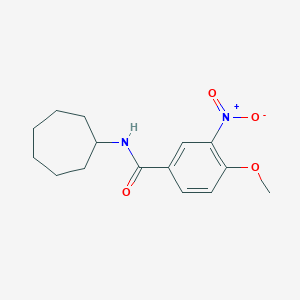

N-cycloheptyl-4-methoxy-3-nitrobenzamide

Description

It features a cycloheptylamine substituent attached to a benzamide core modified with a methoxy group at position 4 and a nitro group at position 3. The compound was reported as a light yellow solid with a high yield of 89%, characterized by detailed NMR spectroscopy. Key spectral data include:

- 1H-NMR (CDCl3): δ 8.21 (d, J = 2.2 Hz, 1H), 8.05 (dd, J = 8.7, 2.2 Hz, 1H), 7.14 (d, J = 8.7 Hz, 1H), 4.14 (m, 1H), and 4.02 (s, 3H) .

- 13C-NMR (CDCl3): Peaks at δ 163.5 (amide carbonyl), 154.9 (methoxy-attached C4), and 138.9 (nitro-substituted C3) confirm the substitution pattern .

Its structural uniqueness lies in the combination of a seven-membered aliphatic ring with electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the aromatic ring.

Properties

Molecular Formula |

C15H20N2O4 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

N-cycloheptyl-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C15H20N2O4/c1-21-14-9-8-11(10-13(14)17(19)20)15(18)16-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,16,18) |

InChI Key |

XYWLKTIYLVEOCV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrobenzamide derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of N-cycloheptyl-4-methoxy-3-nitrobenzamide with structurally analogous compounds:

Structural and Functional Group Comparisons

Key Observations:

- Steric Influence: The cycloheptyl group imposes greater steric hindrance than smaller aliphatic or aryl substituents (e.g., diphenylethyl in ), which may reduce solubility in polar solvents.

- Biological Relevance: While N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide has been studied for fluorescence properties, the target compound lacks reported biological data, limiting direct pharmacological comparisons.

Spectroscopic Comparisons

NMR Shifts:

Mass Spectrometry:

Notes and Limitations

Biological Data Gap: No evidence links this compound to specific biological targets, unlike fluoroquinolone or kinase inhibitor analogs.

Structural Diversity: Comparisons are restricted to substituent effects; thermodynamic or kinetic data (e.g., binding affinities) are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.